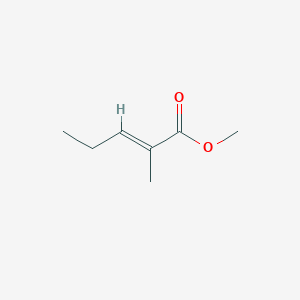

Methyl trans-2-methyl-2-pentenoate

概述

描述

SU 5214 is a chemical compound known for its role as a modulator of tyrosine kinase signal transduction. It is a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2) and epidermal growth factor receptor (EGFR), with inhibitory concentration (IC50) values of 14.8 micromolar for VEGFR2 and 36.7 micromolar for EGFR . This compound is primarily used in scientific research and drug discovery programs.

准备方法

合成路线和反应条件

SU 5214 的合成涉及形成 3-杂芳基-2-吲哚啉结构。合成路线通常包括以下步骤:

吲哚啉核的形成: 吲哚啉核是通过涉及适当前体的环化反应合成的。

杂芳基的引入: 杂芳基通过与合适的醛或酮的缩合反应引入。

最终修饰: 向分子中添加额外的官能团以实现所需的化学结构.

工业生产方法

SU 5214 的工业生产遵循类似的合成路线,但规模更大。该工艺涉及优化反应条件以最大限度地提高产量和纯度。 高效液相色谱 (HPLC) 和核磁共振 (NMR) 光谱等技术用于质量控制,以确保最终产品的稳定性 .

化学反应分析

反应类型

SU 5214 经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下氧化以形成氧化衍生物。

还原: 可以进行还原反应以修饰分子中存在的官能团。

常用试剂和条件

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

形成的主要产物

从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氧化可以产生氧化衍生物,而还原可以产生化合物的还原形式 .

科学研究应用

Chemical Synthesis

Methyl trans-2-methyl-2-pentenoate is primarily utilized in chemical synthesis due to its reactivity as an α,β-unsaturated ester. It serves as a precursor in various organic reactions, including:

- Michael Additions : The compound can undergo Michael addition reactions, forming more complex molecules useful in pharmaceuticals and agrochemicals.

- Esterification Reactions : It can be used to synthesize other esters, expanding the range of flavors and fragrances in the food industry.

Flavoring and Fragrance Industry

The compound is noted for its sweet, fruity aroma reminiscent of strawberries, making it a valuable ingredient in flavoring agents and perfumes. Its applications include:

- Food Flavoring : It is incorporated into flavoring essences to enhance the sensory profile of food products .

- Fragrance Formulations : Used in perfumery for its pleasant scent properties, contributing to the overall fragrance complexity.

Pharmaceutical Applications

This compound has been explored for its potential in pharmaceutical applications:

- Synthesis of Bioactive Compounds : The compound can be involved in the synthesis of bioactive molecules that exhibit therapeutic properties.

- Asymmetric Synthesis : It plays a role in asymmetric hydrogenation studies, which are crucial for producing chiral drugs .

Study 1: Synthesis of Chiral Esters

A study published in Tetrahedron Letters demonstrated the selective synthesis of chiral esters using this compound as a starting material. The reaction yielded high enantiomeric excess, showcasing its utility in producing pharmaceuticals with specific stereochemistry .

Study 2: Flavor Profile Enhancement

Research conducted on flavor compounds highlighted the effectiveness of this compound as a flavor enhancer in various food products. The study noted that its addition significantly improved consumer acceptance due to its appealing aroma and taste profile.

作用机制

SU 5214 通过抑制 VEGFR2 和 EGFR 的活性发挥其作用。它与这些受体的 ATP 结合位点结合,阻止它们的磷酸化和随后的激活。 这种抑制会破坏参与细胞增殖、迁移和存活的下游信号通路 .

相似化合物的比较

类似化合物

SU 11274: 另一种针对 MET 受体的酪氨酸激酶抑制剂。

CP-547632: 针对 VEGFR2 和成纤维细胞生长因子受体 (FGFR) 的抑制剂。

宁替尼布甲磺酸盐: 一种口服生物利用度高的酪氨酸激酶抑制剂,对 Axl、VEGFR2 和 c-Met 具有活性 .

SU 5214 的独特性

SU 5214 的独特性在于它对 VEGFR2 和 EGFR 具有双重抑制活性,使其成为研究这两种信号通路之间相互作用的宝贵工具。 其特定的结构和抑制谱将其与其他酪氨酸激酶抑制剂区分开来 .

生物活性

Methyl trans-2-methyl-2-pentenoate (CAS No. 1567-14-2) is an α,β-unsaturated ester that has garnered attention for its diverse biological activities and applications in chemical synthesis. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

This compound possesses the following chemical characteristics:

- Molecular Formula : C6H10O2

- Molecular Weight : 114.14 g/mol

- InChI Key : SRORRGMOEUTSDV-AATRIKPKSA-N

- Synonyms : Methyl 2-pentenoate, methyl 2-trans-pentenoate .

1. Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. Studies indicate that it can inhibit the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. For instance, its efficacy against antibiotic-resistant strains has been noted, suggesting its role in addressing the growing issue of antibiotic resistance .

2. Cytotoxic Effects

Research has shown that this compound exhibits cytotoxic effects on cancer cell lines. It is believed to induce apoptosis in specific cancer cells, which is critical for cancer treatment strategies. The compound's mechanism involves the disruption of cellular signaling pathways associated with cell survival and proliferation .

3. Metabolic Pathways

This compound is involved in several metabolic pathways. It is known to participate in the synthesis of various bioactive compounds through metabolic transformations. The compound's structural characteristics allow it to function as a precursor in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results showed a significant reduction in bacterial viability at concentrations as low as 100 µg/mL, indicating strong potential for use in topical antiseptics and disinfectants.

Case Study 2: Cancer Cell Apoptosis

In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent increase in apoptosis markers. Flow cytometry analysis indicated that the compound effectively triggered apoptotic pathways, suggesting its utility as a lead compound for anticancer drug development.

Research Findings

Recent research highlights several key findings regarding the biological activity of this compound:

属性

IUPAC Name |

methyl (E)-2-methylpent-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-4-5-6(2)7(8)9-3/h5H,4H2,1-3H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRORRGMOEUTSDV-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C(\C)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501030817 | |

| Record name | Methyl trans-2-methyl-2-pentenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1567-14-2 | |

| Record name | Methyl trans-2-methyl-2-pentenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl trans-2-methyl-2-pentenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。